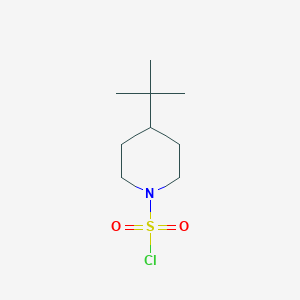

4-Tert-butylpiperidine-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butylpiperidine-1-sulfonyl chloride (4-TBPSC) is a chemical compound that is used as a reagent in a variety of laboratory experiments, including organic synthesis and enzymatic reactions. 4-TBPSC is a relatively new reagent, with the first reports of its use appearing in the early 2000s. It is a sulfonyl chloride derivative of 4-tert-butylpiperidine, a cyclic amine with a four-carbon side chain. 4-TBPSC has a wide range of applications in research and development, and its use is becoming increasingly popular due to its high reactivity and stability.

科学的研究の応用

Sulfonylating Agent and Precursor

4-Tert-butylpiperidine-1-sulfonyl chloride is utilized as a sulfonylating agent and precursor to tert-butyl cations. Its properties include being a white solid with a melting point of 95°C and being soluble in most common organic solvents. It's not commercially available and is prepared from tert-butylmagnesium chloride and excess sulfur dioxide or from the sulfinic acid. However, it's not stable at ambient temperature, decomposing with a half-life of approximately 34 hours at 35°C (Quintero & Meza-León, 2005).

In Coordination Compounds

This compound forms coordination compounds with Cu(II) salts, yielding complexes with a highly distorted tetrahedron environment for the metal ion. The sulfonamide ligands act in a bidentate fashion, and the complexes are characterized by spectroscopic methods. They act as chemical nucleases in the presence of ascorbate/H₂O₂, generating reactive oxygen species (Macías et al., 2006).

Oxidative Chlorination of S-Alkylisothiourea Salts

It's used in the oxidative chlorination of S-alkylisothiourea salts under neutral conditions, converting them into corresponding sulfonyl chlorides. This method has environmental and procedural advantages and is applicable to substrates bearing acid-sensitive functional groups (Qiu & Wang, 2015).

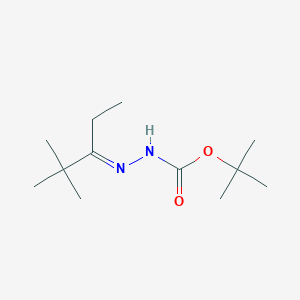

Synthesis of N-(tert-Butoxycarbonyl)sulfamide

This compound plays a role in synthesizing N-(tert-butoxycarbonyl)sulfamide, a raw material for the aminosulfamoyl-containing side chain of a novel carbapenem antibiotic. It involves converting chlorosulfonyl isocyanate to an unstable intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride, which then affords the target compound (Masui et al., 2004).

特性

IUPAC Name |

4-tert-butylpiperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2S/c1-9(2,3)8-4-6-11(7-5-8)14(10,12)13/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFQNPFZUSXBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)

![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)